molecular formula C17H25N3O2S B2542584 N-[(cyclohexylcarbamothioyl)amino]-2-(4-ethylphenoxy)acetamide CAS No. 479051-62-2

N-[(cyclohexylcarbamothioyl)amino]-2-(4-ethylphenoxy)acetamide

Cat. No.: B2542584
CAS No.: 479051-62-2
M. Wt: 335.47
InChI Key: KEFPUROPNZOYIN-UHFFFAOYSA-N
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Description

N-[(cyclohexylcarbamothioyl)amino]-2-(4-ethylphenoxy)acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique molecular structure, which includes a cyclohexylcarbamothioyl group and an ethylphenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(cyclohexylcarbamothioyl)amino]-2-(4-ethylphenoxy)acetamide typically involves the reaction of cyclohexyl isothiocyanate with 2-(4-ethylphenoxy)acetic acid in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(cyclohexylcarbamothioyl)amino]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(cyclohexylcarbamothioyl)amino]-2-(4-ethylphenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(cyclohexylcarbamothioyl)amino]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylphenoxy)acetamide
  • N-[(cyclohexylcarbamothioyl)amino]-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-[(cyclohexylcarbamothioyl)amino]-2-(4-ethylphenoxy)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

1-cyclohexyl-3-[[2-(4-ethylphenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-2-13-8-10-15(11-9-13)22-12-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFPUROPNZOYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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